Methyl 3-acetylbenzoate

Description

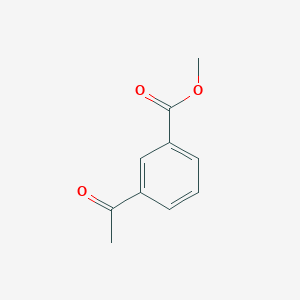

Methyl 3-acetylbenzoate is an organic compound with the molecular formula C10H10O3. It is an ester derived from 3-acetylbenzoic acid and methanol. This compound is characterized by a benzene ring substituted with an acetyl group at the third position and a methyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

CAS No. |

915402-27-6 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-pyridin-3-yl-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C8H7N3O/c12-8-10-5-7(11-8)6-2-1-3-9-4-6/h1-5H,(H2,10,11,12) |

InChI Key |

RJBGXPFSHQEGSC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OC |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:

3-acetylbenzoic acid+methanolacid catalystmethyl 3-acetylbenzoate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 3-acetylbenzoate undergoes hydrolysis under acidic or basic conditions, yielding 3-acetylbenzoic acid or its conjugate base.

Acid-Catalyzed Hydrolysis

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Deprotonation and cleavage of the ester bond releases methanol and 3-acetylbenzoic acid .

Conditions :

-

Heated with aqueous HCl/H₂SO₄ (5–10% v/v) under reflux.

-

Reaction completion typically requires 6–12 hours.

Base-Promoted Hydrolysis (Saponification)

Mechanism :

-

Nucleophilic attack by hydroxide ion at the carbonyl carbon.

-

Alkoxide elimination generates 3-acetylbenzoate anion.

Conditions :

-

NaOH or KOH in aqueous ethanol (70–80°C).

-

Faster than acid-catalyzed hydrolysis (2–4 hours).

Transesterification

This compound reacts with alcohols in the presence of acid/base catalysts to form new esters.

Mechanism :

-

Nucleophilic substitution by the alcohol at the ester carbonyl.

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | 60–70°C | 85–90% |

| Propanol | NaOCH₃ | 80–90°C | 75–80% |

Data inferred from general ester reactivity .

Grignard Reactions

The ester reacts with Grignard reagents to form tertiary alcohols via a two-step nucleophilic addition.

Mechanism :

-

Nucleophilic attack by the Grignard reagent forms a ketone intermediate.

-

Second equivalent adds to the ketone, producing an alkoxide.

Example :

-

Reaction with methylmagnesium bromide in dry THF produces 3-(1-hydroxyethyl)benzoic acid (isolated after acidic workup) .

Condensation Reactions

The acetyl group facilitates keto-enol tautomerism, enabling participation in aldol-like condensations.

Claisen Condensation :

-

Under basic conditions (e.g., NaH), this compound undergoes self-condensation to form β-ketoester derivatives.

Crossed Aldol Reactions :

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) in NaOH/ethanol to yield α,β-unsaturated ketones.

Reduction

While not explicitly documented for this compound, esters generally reduce to primary alcohols using LiAlH₄:

Predicted product: 3-(1-hydroxyethyl)benzyl alcohol .

Mechanistic Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-acetylbenzoate has shown potential in medicinal chemistry, particularly as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potent anticancer agents. For instance, compounds derived from this compound have exhibited high tyrosine kinase inhibitory activity, which is crucial for targeting cancer cells. These derivatives have been found effective against lung adenocarcinoma and breast cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development processes.

Example: Esterification Reactions

This compound can participate in esterification reactions to produce other methyl benzoates with different functional groups. This versatility allows for the creation of compounds with specific biological activities, enhancing the potential for drug discovery .

Table 2: Esterification Products from this compound

| Product Name | Functional Group | Yield (%) | Reference |

|---|---|---|---|

| Methyl 4-nitrobenzoate | Nitro Group | 20.1 | |

| Methyl 4-trifluoromethylbenzoate | Trifluoromethyl | 29.1 |

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the fragrance and flavor industry due to its pleasant aromatic properties.

Example: Fragrance Formulations

The compound is utilized in the formulation of various fragrances and flavorings, contributing to the sensory profile of consumer products.

Mechanism of Action

The mechanism of action of methyl 3-acetylbenzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-acetylbenzoic acid and methanol. The acetyl group can also participate in biochemical reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

3-Acetylbenzoic acid: Similar structure but lacks the ester group.

Methyl benzoate: Similar ester functionality but lacks the acetyl group.

Methyl 4-acetylbenzoate: Similar structure with the acetyl group at the fourth position.

Uniqueness: Methyl 3-acetylbenzoate is unique due to the presence of both the acetyl and ester groups on the benzene ring, which imparts specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.

Biological Activity

Methyl 3-acetylbenzoate, an organic compound with the molecular formula , is an ester derived from benzoic acid. This compound is characterized by its aromatic properties and has garnered attention in various fields, particularly in chemistry and biology due to its potential biological activities.

This compound can be synthesized through the esterification of 3-acetylbenzoic acid with methanol, typically using an acid catalyst under reflux conditions. This process can be scaled up for industrial production, employing continuous reactors to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid, which may participate in further biochemical reactions. This compound has been shown to influence several biochemical pathways by interacting with enzymes and receptors.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that compounds derived from similar structures exhibit significant activity against various microorganisms, including bacteria and fungi. For example, studies involving fungal biomass have demonstrated that extracts containing this compound show activity against common pathogens like E. coli, S. aureus, and Candida albicans. The disk diffusion assay method has been employed to evaluate these effects, revealing promising results for potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

- Antimicrobial Activity : In a study assessing the crude extracts from fungal biomass, significant antimicrobial activity was observed against molds, yeasts, and bacteria. The extracts were analyzed using gas chromatography-mass spectrometry (GC-MS), identifying various bioactive compounds that could be harnessed for medicinal purposes .

- Phytochemical Screening : A comprehensive phytochemical screening revealed that this compound exhibits a range of biological activities, including antibacterial and antifungal effects. The screening involved testing different solvent extracts (aqueous, acetone, ethyl acetate, and methanol) for their efficacy against specific bacterial strains .

Data Tables

The following tables summarize key findings related to the biological activities of this compound:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | 178.18 | Antimicrobial | |

| Hexanal | 100.16 | Antifungal | |

| Dodecane | 170.33 | Antibacterial |

| Microorganism Tested | Extract Type | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | Ethyl Acetate | 15 |

| S. aureus | Methanol | 18 |

| Candida albicans | Aqueous | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.